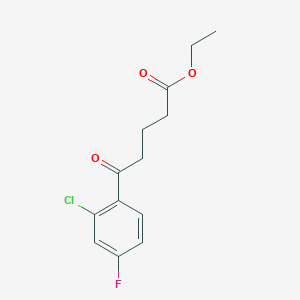

Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

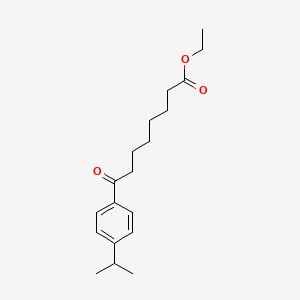

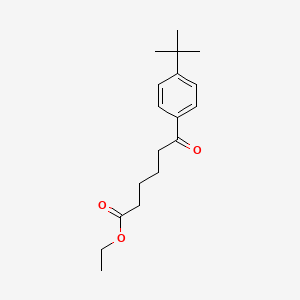

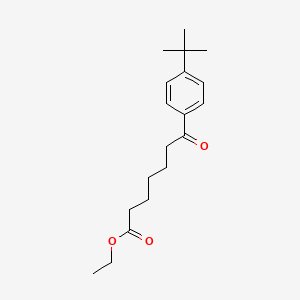

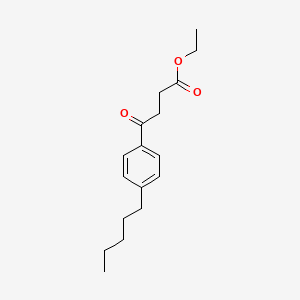

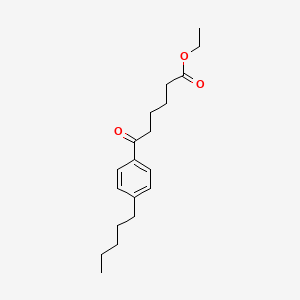

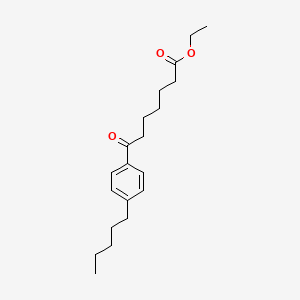

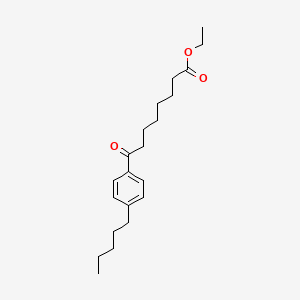

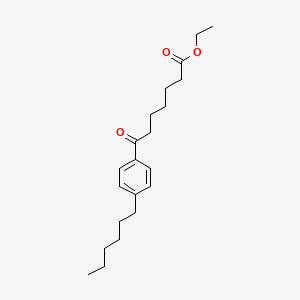

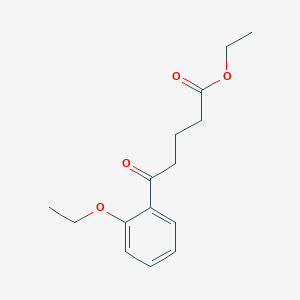

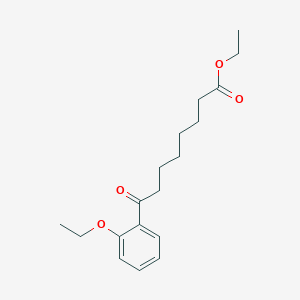

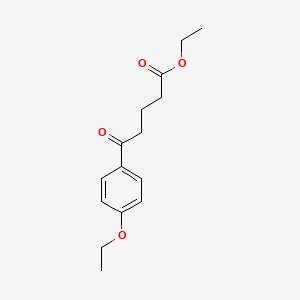

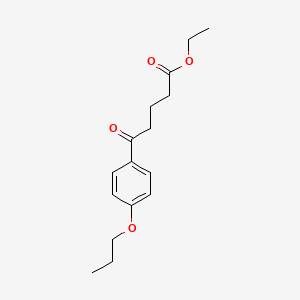

The compound is an ester derived from a carboxylic acid and an alcohol. The “5-(2-chloro-4-fluorophenyl)” part suggests the presence of a phenyl ring (a hexagonal carbon ring) with chlorine and fluorine substituents .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions .Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the phenyl ring and the ester group. The chlorine and fluorine atoms would add to the complexity due to their electronegativity .Chemical Reactions Analysis

The compound, like other esters, might undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid and alcohol . The presence of the halogens might make it susceptible to further substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Esters generally have pleasant odors and are often liquids at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Synthesis Techniques : Various synthesis techniques have been developed for compounds similar to Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate. For instance, a new and efficient synthetic method was developed for the herbicide carfentrazone-ethyl, demonstrating the use of common and inexpensive reagents in synthesis (Fan et al., 2015).

Chemical Reactivity and Interactions : Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, a compound with similarities to Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate, has been studied for its crystal structure and reactivity. These studies highlight the importance of hydrogen bonds in the crystal packing of such compounds (Yeong et al., 2018).

Potential Applications in Medicine and Biology

Antitumor Activity : Research on amino acid ester derivatives containing 5-fluorouracil, a structure related to Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate, has shown promising antitumor activity. This suggests potential applications in cancer treatment (Xiong et al., 2009).

Antiviral and Cytotoxic Activities : Some new pyrazole- and isoxazole-based heterocycles, derived from Ethyl 2,4-dioxo-4-(p-chloro)phenylbutyrate, a compound structurally similar to Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate, have been synthesized and shown to have antiviral and cytotoxic activities (Dawood et al., 2011).

Applications in Herbicides

- Herbicide Synthesis : Ethyl N-(4-chloro-5-cyclopentyloxy-2-fluorophenyl) carbamate, an intermediate in the synthesis of pentoxazone, a novel herbicide, suggests the potential of Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate-like compounds in herbicide production (Mei-ling, 2006).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 5-(2-chloro-4-fluorophenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)10-7-6-9(15)8-11(10)14/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTXNOAHPOTYCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.